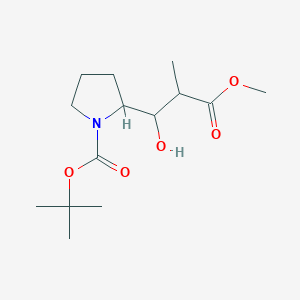
(S)-tert-Butyl 2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C21H31NO5 This compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules
Métodos De Preparación
The synthesis of (S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the following steps :
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.
Stereoselective Reactions: The specific stereochemistry is achieved through stereoselective reactions, often involving chiral catalysts or reagents.
Functional Group Modifications: The hydroxy, methoxy, and oxo groups are introduced through various functional group transformations, such as oxidation and substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry or other advanced techniques.
Análisis De Reacciones Químicas
(S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions :
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in drug discovery, it may act as an inhibitor or activator of a particular enzyme, affecting the biochemical pathways in which the enzyme is involved.
Comparación Con Compuestos Similares
(S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate can be compared with other similar compounds :
tert-Butyl (S)-2-((1R,2R)-1-methoxy-2-methyl-3-oxo-3-(((S)-2-phenyl-1-(thiazol-2-yl)ethyl)amino)propyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring structure but differs in the substituents attached to the ring.
tert-Butyl (S)-2-((1R,2R)-1,3-dimethoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate: This compound has an additional methoxy group, which may affect its reactivity and applications.
2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β-methoxy-α-methyl-, phenylmethyl ester:
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
tert-butyl 2-(1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-9(12(17)19-5)11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11,16H,6-8H2,1-5H3 |
Clave InChI |
YESVEVMVKPHDFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


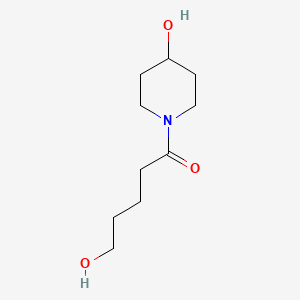
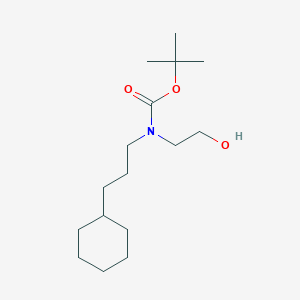


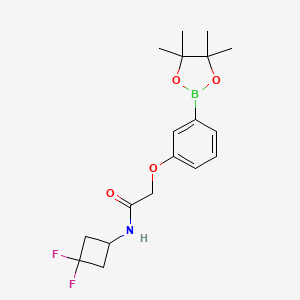
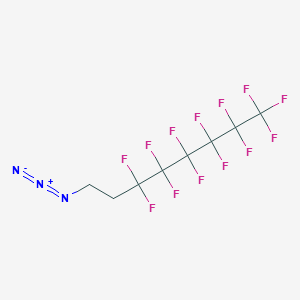
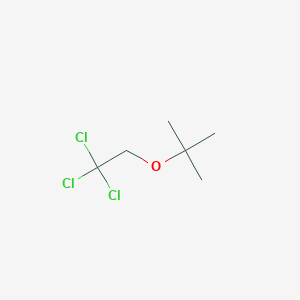
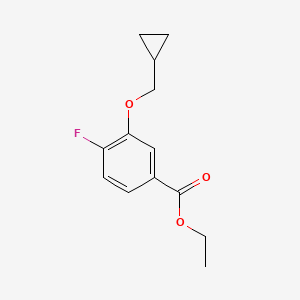



![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)

![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)
